

# **Chemical structure and properties of CY-09**

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An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

### Introduction

**CY-09** is a potent, selective, and direct inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] It has emerged as a critical tool for researchers studying inflammation and has shown therapeutic potential in preclinical models of autoinflammatory diseases.[2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for **CY-09**, targeted at researchers, scientists, and professionals in drug development.

## **Chemical Structure and Physicochemical Properties**

**CY-09** is a small molecule with the chemical name 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid. Its core structure features a thiazolidinylidene moiety.



Property	Value	Reference
IUPAC Name	4-[[4-Oxo-2-thioxo-3-[[3- (trifluoromethyl)phenyl]methyl]- 5- thiazolidinylidene]methyl]benz oic acid	
Molecular Formula	C19H12F3NO3S2	[2]
Molecular Weight	423.43 g/mol	[3]
CAS Number	1073612-91-5	[1]
Appearance	Solid	[2]
Purity	≥98%	
Solubility	Soluble to 20 mM in DMSO (with gentle warming)	
Storage Conditions	Solid Powder: -20°C (12 Months), 4°C (6 Months). In Solvent: -80°C (6 months), -20°C (1 month).	[1][2]

### **Mechanism of Action**

**CY-09** exerts its inhibitory effect by directly targeting the NLRP3 protein, a key component of the innate immune system that senses a wide array of danger signals. The mechanism proceeds through the following key steps:

- Direct Binding: **CY-09** directly binds to the Walker A motif, an ATP-binding site, within the NACHT domain of the NLRP3 protein.[1][4] The binding affinity (Kd) has been measured at approximately 500 nM.
- Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of NLRP3, which is essential for its activation.[1][2][4]

### Foundational & Exploratory

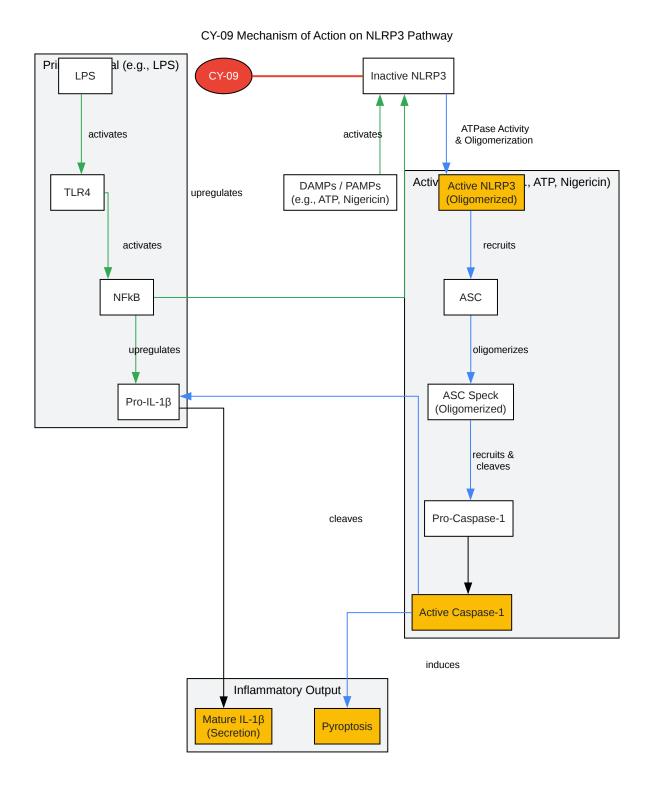




- Suppression of Assembly: By preventing ATP hydrolysis, **CY-09** blocks the conformational changes required for NLRP3 oligomerization. This, in turn, prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent assembly of the complete inflammasome complex.[1][5]
- Blocked Caspase-1 Activation: The failure to form a functional inflammasome prevents the auto-activation of pro-caspase-1 into its active form, caspase-1.[5]
- Reduced Cytokine Maturation: Consequently, the processing and secretion of the proinflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) are suppressed.[4]

Notably, **CY-09** is specific to the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes.[5] It also does not interfere with the initial "priming" step of inflammasome activation, such as LPS-induced NF-kB signaling.[1]





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CY-09 directly binds and inhibits the ATPase activity of NLRP3.



# **Biological and Pharmacokinetic Properties**

**CY-09** has been evaluated in various in vitro and in vivo systems, demonstrating favorable characteristics for a research compound and potential therapeutic agent.

**In Vitro Activity** 

Parameter	Value	System	Reference
Binding Affinity (Kd)	500 nM	Direct binding to NLRP3 protein	
Effective Concentration	1 - 10 μΜ	Inhibition of Caspase- 1 activation and IL-1β secretion in LPS- primed bone marrow- derived macrophages (BMDMs)	[1][5]
hERG Activity	No activity at 10 μM	hERG channel assay	
Metabolic Stability (Half-life)	>145 min	Human and mouse liver microsomes	[3][5]

**Cytochrome P450 Inhibition** 

Enzyme	IC50 (μM)	Risk of Drug-Drug Interaction	Reference
CYP1A2	18.9	Low	[3][5]
CYP2C9	8.18	Low	[3][5]
CYP2C19	>50	Low	[3][5]
CYP2D6	>50	Low	[3][5]
CYP3A4	26.0	Low	[3][5]

## **In Vivo Pharmacokinetics (Mouse)**



Parameter	Value	Dosing	Reference
Half-life (t½)	2.4 h	Single i.v. or oral dose	[3][5]
AUC	8,232 (h·ng)/ml	Single i.v. or oral dose	[3][5]
Bioavailability	72%	Single i.v. or oral dose	[3][5]

# **Experimental Protocols**

The following are representative protocols for studying the effects of CY-09.

# Protocol 4.1: In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages

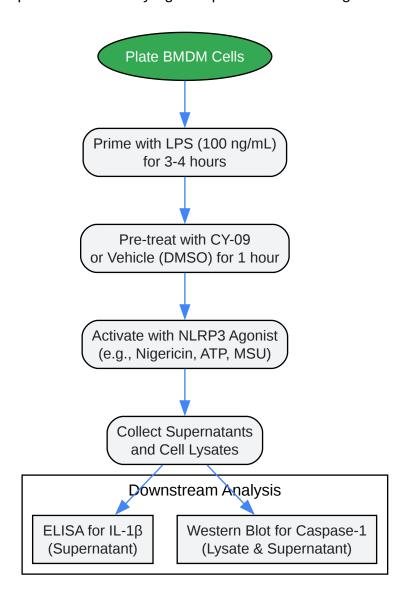
This protocol details the steps to measure the inhibitory effect of **CY-09** on NLRP3 activation in bone marrow-derived macrophages (BMDMs).

- Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillinstreptomycin, and M-CSF. Plate cells in 24-well plates and allow them to adhere.
- Priming: Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[6]
- Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of CY-09 (e.g., 1, 5, 10 μM in DMSO) or vehicle control (DMSO) for 1 hour.
- NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a specific agonist, such as:
  - Nigericin (10 μM) for 1 hour.[1][5]
  - ATP (5 mM) for 30 minutes.[5]
  - Monosodium urate (MSU) crystals (150 μg/mL) for 6 hours.[1][5]
- Sample Collection: Collect the cell culture supernatants to measure secreted cytokines. Lyse
  the cells to analyze intracellular proteins.



### • Analysis:

- ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
- Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and supernatants for secreted IL-1β. Use an antibody against β-actin as a loading control for the lysates.



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Workflow for in vitro testing of **CY-09** on macrophage inflammasome activation.

## **Protocol 4.2: ASC Oligomerization Assay**



This assay determines if **CY-09** blocks the formation of the ASC speck, a hallmark of inflammasome assembly.[5]

- Cell Treatment: Prime and treat BMDMs with CY-09 and activate the NLRP3 inflammasome as described in Protocol 4.1.
- Cell Lysis: Lyse the cells in a Triton X-100-based buffer.
- Cross-linking: Cross-link the protein complexes in the lysate using a fresh cross-linking agent (e.g., DSS) for 30 minutes at 37°C. Quench the reaction.
- Centrifugation: Pellet the cross-linked, insoluble ASC oligomers by centrifugation.
- Western Blot: Wash the pellet, resuspend it in sample buffer, and analyze for ASC by
  Western blotting. A reduction in high-molecular-weight ASC bands in CY-09-treated samples
  indicates inhibition of oligomerization.

### Conclusion

**CY-09** is a well-characterized and highly specific inhibitor of the NLRP3 inflammasome. Its direct binding mechanism, favorable pharmacokinetic profile, and proven efficacy in preclinical models make it an invaluable pharmacological tool for investigating the role of NLRP3 in inflammatory diseases.[1][3][5] The data and protocols presented here serve as a comprehensive guide for researchers aiming to utilize **CY-09** in their studies.

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